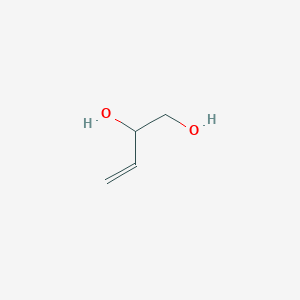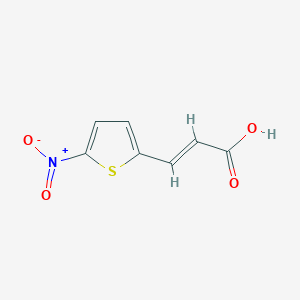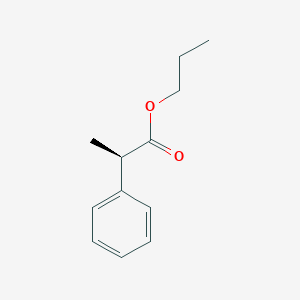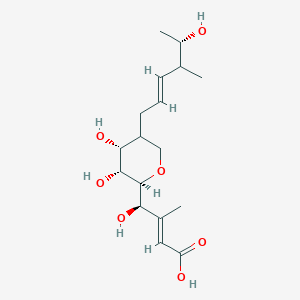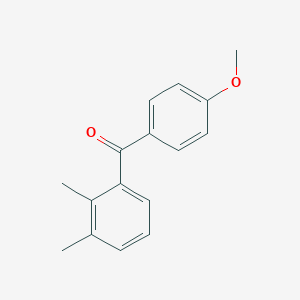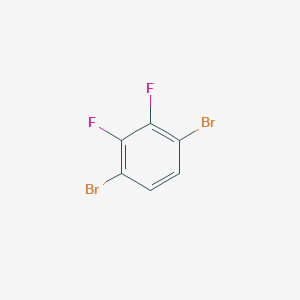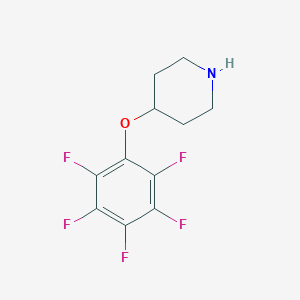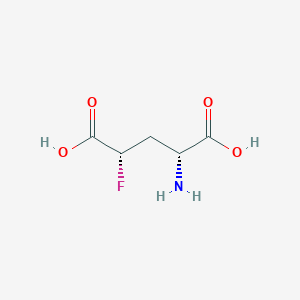
(2R,4S)-2-amino-4-fluoropentanedioic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,4S)-2-amino-4-fluoropentanedioic acid, also known as L-AP4, is a synthetic amino acid that has been widely used in scientific research due to its ability to selectively block presynaptic metabotropic glutamate receptors (mGluRs).
作用機序
(2R,4S)-2-amino-4-fluoropentanedioic acid selectively blocks presynaptic mGluRs, which are G protein-coupled receptors that modulate neurotransmitter release. Specifically, (2R,4S)-2-amino-4-fluoropentanedioic acid acts as a competitive antagonist at the group III mGluRs, which are located on presynaptic terminals of glutamatergic neurons. By blocking these receptors, (2R,4S)-2-amino-4-fluoropentanedioic acid reduces the release of glutamate, the primary excitatory neurotransmitter in the brain. This results in a decrease in synaptic transmission and modulation of neuronal activity.
生化学的および生理学的効果
The blockade of presynaptic mGluRs by (2R,4S)-2-amino-4-fluoropentanedioic acid has been shown to have a number of biochemical and physiological effects. For example, (2R,4S)-2-amino-4-fluoropentanedioic acid has been shown to reduce the release of glutamate and other neurotransmitters, such as GABA and dopamine. This can lead to a decrease in synaptic transmission and modulation of neuronal activity. (2R,4S)-2-amino-4-fluoropentanedioic acid has also been shown to modulate synaptic plasticity, which is the ability of synapses to change their strength in response to activity. This can have implications for learning and memory processes.
実験室実験の利点と制限
(2R,4S)-2-amino-4-fluoropentanedioic acid has several advantages as a research tool. It is a selective and potent antagonist of presynaptic mGluRs, which allows for the specific modulation of glutamatergic neurotransmission. It is also stable and easy to use in experiments. However, there are also limitations to using (2R,4S)-2-amino-4-fluoropentanedioic acid. For example, it is not selective for a specific subtype of mGluR, which can make it difficult to interpret results. Additionally, the effects of (2R,4S)-2-amino-4-fluoropentanedioic acid can be variable depending on the experimental conditions, which can make it challenging to replicate results.
将来の方向性
There are many future directions for research involving (2R,4S)-2-amino-4-fluoropentanedioic acid. One area of interest is the development of more selective mGluR antagonists that can target specific subtypes of mGluRs. This could lead to a better understanding of the specific roles of different mGluR subtypes in various physiological and pathological processes. Another area of interest is the investigation of the therapeutic potential of mGluR antagonists in the treatment of neurological disorders, such as epilepsy, Parkinson's disease, and schizophrenia. Finally, further research is needed to better understand the biochemical and physiological effects of (2R,4S)-2-amino-4-fluoropentanedioic acid and other mGluR antagonists in different experimental conditions.
合成法
(2R,4S)-2-amino-4-fluoropentanedioic acid can be synthesized through a multi-step process starting from L-aspartic acid. The first step involves the protection of the carboxylic acid group with a tert-butyloxycarbonyl (Boc) group. This is followed by the introduction of a fluorine atom at the 4-position of the benzyl group using a nucleophilic substitution reaction. The Boc group is then removed using trifluoroacetic acid, and the resulting product is further purified through column chromatography to yield (2R,4S)-2-amino-4-fluoropentanedioic acid.
科学的研究の応用
(2R,4S)-2-amino-4-fluoropentanedioic acid has been widely used in scientific research as a tool to investigate the role of mGluRs in various physiological and pathological processes. It has been shown to be particularly useful in the study of synaptic plasticity, learning and memory, pain perception, and addiction. (2R,4S)-2-amino-4-fluoropentanedioic acid has also been used to investigate the therapeutic potential of mGluR antagonists in the treatment of various neurological disorders, such as epilepsy, Parkinson's disease, and schizophrenia.
特性
CAS番号 |
132746-47-5 |
|---|---|
製品名 |
(2R,4S)-2-amino-4-fluoropentanedioic acid |
分子式 |
C5H8FNO4 |
分子量 |
165.12 g/mol |
IUPAC名 |
(2R,4S)-2-amino-4-fluoropentanedioic acid |
InChI |
InChI=1S/C5H8FNO4/c6-2(4(8)9)1-3(7)5(10)11/h2-3H,1,7H2,(H,8,9)(H,10,11)/t2-,3+/m0/s1 |
InChIキー |
JPSHPWJJSVEEAX-STHAYSLISA-N |
異性体SMILES |
C([C@H](C(=O)O)N)[C@@H](C(=O)O)F |
SMILES |
C(C(C(=O)O)N)C(C(=O)O)F |
正規SMILES |
C(C(C(=O)O)N)C(C(=O)O)F |
同義語 |
D-Glutamic acid, 4-fluoro-, (4S)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



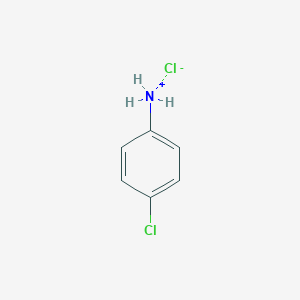
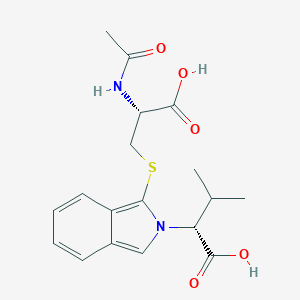
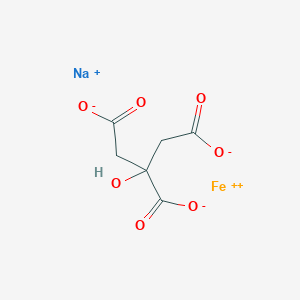
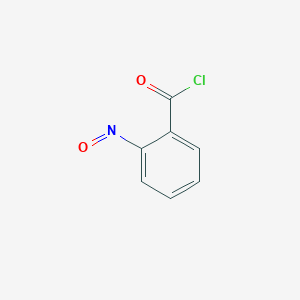
![5,6,7,8-Tetrahydro-2H-pyrazolo[3,4-b]quinolin-4-amine](/img/structure/B138179.png)
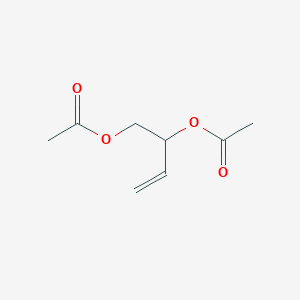
![5-Iodo-1H-benzo[d]imidazole-2(3H)-thione](/img/structure/B138183.png)
